
3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a quinoline moiety attached to a thiadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-2-carboxylic acid or quinoline-2-thiol as starting materials.
Synthetic Steps:
Condensation Reaction: Quinoline-2-carboxylic acid is reacted with thiosemicarbazide to form the corresponding thiadiazole derivative.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to quinoline-2,3-dihydro derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Quinoline-2,3-dione derivatives.
Reduction Products: Quinoline-2,3-dihydro derivatives.
Substitution Products: Various substituted quinoline and thiadiazole derivatives.
科学研究应用
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact mechanism may vary depending on the biological system and the specific application.
相似化合物的比较
Quinoline-2-carboxylic acid: A closely related compound with applications in pharmaceuticals and organic synthesis.
Thiadiazole derivatives: Other thiadiazole compounds with varying substituents and biological activities.
Uniqueness: 3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of quinoline and thiadiazole rings, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H8N4S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC 名称 |
3-quinolin-2-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,14,15) |
InChI 键 |
YMGFDLTZGJZYLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






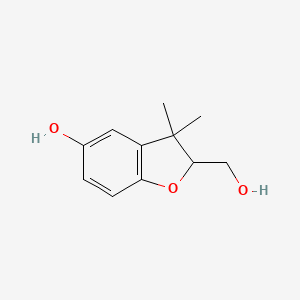
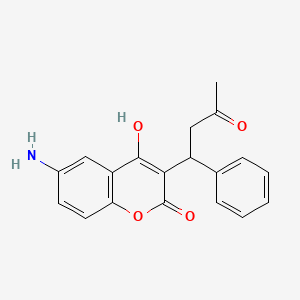
![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
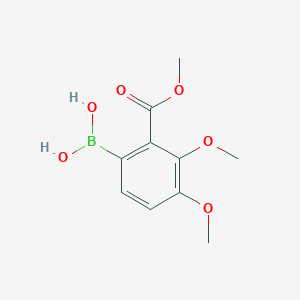
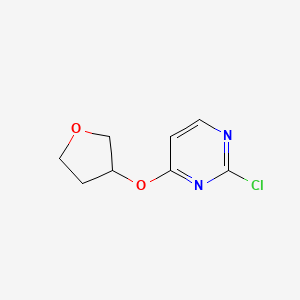
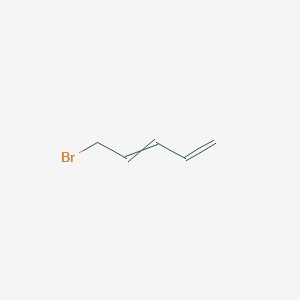
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)

